molecular formula C11H14N2O5S B7820156 3-[(3-Acetamidophenyl)sulfamoyl]propanoicacid

3-[(3-Acetamidophenyl)sulfamoyl]propanoicacid

Cat. No.: B7820156
M. Wt: 286.31 g/mol
InChI Key: UJKUZQFWZJRHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid typically involves the reaction of 3-acetamidophenol with chlorosulfonic acid followed by the reaction with sodium hydroxide to form the sodium salt, which is then acidified to obtain the final product.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and equipment to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other sulfamoyl-containing compounds, such as sulfamethoxazole and sulfapyridine, share structural similarities but differ in their functional groups and applications.

  • Uniqueness: The presence of the acetamidophenyl group in 3-[(3-Acetamidophenyl)sulfamoyl]propanoic acid gives it distinct chemical properties and biological activities compared to other sulfamoyl compounds.

Properties

IUPAC Name

3-[(3-acetamidophenyl)sulfamoyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-2-4-10(7-9)13-19(17,18)6-5-11(15)16/h2-4,7,13H,5-6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKUZQFWZJRHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.